molecular formula C25H43NO B14187645 15-Methyl-N-(2-phenylethyl)hexadecanamide CAS No. 921607-18-3

15-Methyl-N-(2-phenylethyl)hexadecanamide

Cat. No.: B14187645
CAS No.: 921607-18-3
M. Wt: 373.6 g/mol
InChI Key: KWKDJTRIOTUJBP-UHFFFAOYSA-N
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Description

15-Methyl-N-(2-phenylethyl)hexadecanamide is a fatty amide compound with the molecular formula C24H41NO It is a derivative of hexadecanamide, where a methyl group is attached to the 15th carbon and a phenylethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Methyl-N-(2-phenylethyl)hexadecanamide typically involves the reaction of hexadecanoic acid with 2-phenylethylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the amide bond is complete. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and purification. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

15-Methyl-N-(2-phenylethyl)hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

15-Methyl-N-(2-phenylethyl)hexadecanamide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 15-Methyl-N-(2-phenylethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. Additionally, the fatty amide structure may influence the compound’s solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenylethyl)hexadecanamide: Similar structure but lacks the methyl group at the 15th carbon.

    Hexadecanamide: The parent compound without the phenylethyl group.

    Palmitamide: Another fatty amide with a similar carbon chain length but different substituents.

Uniqueness

15-Methyl-N-(2-phenylethyl)hexadecanamide is unique due to the presence of both the methyl group and the phenylethyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

921607-18-3

Molecular Formula

C25H43NO

Molecular Weight

373.6 g/mol

IUPAC Name

15-methyl-N-(2-phenylethyl)hexadecanamide

InChI

InChI=1S/C25H43NO/c1-23(2)17-13-10-8-6-4-3-5-7-9-11-16-20-25(27)26-22-21-24-18-14-12-15-19-24/h12,14-15,18-19,23H,3-11,13,16-17,20-22H2,1-2H3,(H,26,27)

InChI Key

KWKDJTRIOTUJBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

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